molecular formula C23H24N4O4S B11138454 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11138454
M. Wt: 452.5 g/mol
InChI Key: QAMFPSPNJSIAAG-UHFFFAOYSA-N
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Description

2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a quinazoline core, an indole moiety, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups are introduced via electrophilic aromatic substitution reactions, often using methanol and a suitable catalyst.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazoline derivative with a thiol compound under basic conditions.

    Formation of the Indole Moiety: The indole moiety is synthesized separately, typically through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling of the Indole and Quinazoline Derivatives: The final step involves coupling the indole derivative with the quinazoline-sulfanyl compound using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline core or the indole moiety, potentially leading to dihydro derivatives.

    Substitution: The methoxy and hydroxy groups on the quinazoline ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline or dihydroindole derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit various activities due to its structural features

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Quinazoline derivatives have been studied for their anticancer, anti-inflammatory, and antimicrobial properties, while indole derivatives are known for their roles in neurological and psychiatric disorders.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazoline core may inhibit tyrosine kinases, while the indole moiety could interact with serotonin or melatonin receptors. The sulfanyl group may enhance binding affinity or modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Gefitinib, Erlotinib (used in cancer therapy).

    Indole Derivatives: Indomethacin, Serotonin (used in anti-inflammatory and neurological applications).

Uniqueness

What sets 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide apart is its combination of a quinazoline core with an indole moiety linked via a sulfanyl-acetamide bridge. This unique structure may confer a distinct pharmacological profile, offering potential advantages in terms of selectivity, potency, and reduced side effects compared to other compounds.

Properties

Molecular Formula

C23H24N4O4S

Molecular Weight

452.5 g/mol

IUPAC Name

2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C23H24N4O4S/c1-30-19-9-16-18(10-20(19)31-2)26-21(27-23(16)29)12-32-13-22(28)24-8-7-14-11-25-17-6-4-3-5-15(14)17/h3-6,9-11,25H,7-8,12-13H2,1-2H3,(H,24,28)(H,26,27,29)

InChI Key

QAMFPSPNJSIAAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)NCCC3=CNC4=CC=CC=C43)OC

Origin of Product

United States

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